(1-phenylethyl)hydrazine hydrochloride
CAS No.: 29248-55-3
Cat. No.: VC2811397
Molecular Formula: C8H13ClN2
Molecular Weight: 172.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29248-55-3 |
|---|---|
| Molecular Formula | C8H13ClN2 |
| Molecular Weight | 172.65 g/mol |
| IUPAC Name | 1-phenylethylhydrazine;hydrochloride |
| Standard InChI | InChI=1S/C8H12N2.ClH/c1-7(10-9)8-5-3-2-4-6-8;/h2-7,10H,9H2,1H3;1H |
| Standard InChI Key | FLMNJZPWUCHXNJ-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=CC=C1)NN.Cl |
| Canonical SMILES | CC(C1=CC=CC=C1)NN.Cl |
Introduction
Chemical Identity and Properties
Nomenclature and Identification
(1-Phenylethyl)hydrazine hydrochloride is recognized by several identifiers in chemical databases and literature. The compound has been cataloged with specific identification numbers that facilitate its tracking in scientific research and regulatory frameworks.
Table 1: Identification Parameters of (1-Phenylethyl)hydrazine Hydrochloride
| Parameter | Value |
|---|---|
| Chemical Name | (1-Phenylethyl)hydrazine hydrochloride |
| CAS Number | 29248-55-3 |
| Molecular Formula | C₈H₁₃ClN₂ |
| Molecular Weight | 172.65 g/mol |
| European Community (EC) Number | 978-674-9 |
| Synonyms | Mebanazine HCl, Chlorowodorek mebanazyny [Polish] |
The parent compound, Mebanazine (without the hydrochloride), has the CAS number 65-64-5 and is also known by the trade names Actamol and Actomol .
Structural Characteristics
The molecule features a phenyl group attached to an ethyl moiety, which is further connected to a hydrazine group. The addition of hydrochloride forms a salt that enhances its stability and solubility characteristics. The structure contains a chiral carbon center, potentially leading to stereoisomeric forms with different biological activities.
Physical and Chemical Properties
Physical State and Appearance
(1-Phenylethyl)hydrazine hydrochloride typically exists as a white solid at standard temperature and pressure . Its crystalline nature makes it suitable for pharmaceutical formulation and laboratory handling.
Solubility and Stability
Like many hydrochloride salts of organic bases, this compound demonstrates enhanced solubility in aqueous solutions compared to its free base counterpart. This property made it advantageous for pharmaceutical applications during its period of clinical use.
Chemical Reactivity
As a hydrazine derivative, the compound exhibits nucleophilic properties at the nitrogen atoms, making it reactive toward electrophilic substrates. This reactivity profile influences both its chemical synthesis pathways and its biological interactions.
Synthesis Methods
Classical Synthesis Approaches
The synthesis of (1-phenylethyl)hydrazine hydrochloride typically involves reactions that establish the characteristic nitrogen-nitrogen bond of the hydrazine moiety, followed by salt formation with hydrogen chloride.
Modern Synthetic Methodologies
Current literature describes efficient methods for synthesizing similar hydrazine derivatives. One documented approach involves ionic hydrogenation of azines, as detailed in scientific publications. This method employs NMe3·BH3 (2 mmol) in toluene (5 mL), subjected to a stream of HCl gas generated by controlled addition of HCl 37% to H2SO4 98% . This procedure has yielded similar compounds with high efficiency (reported yields of up to 98% for related derivatives) .
Pharmacological Properties
Mechanism of Action
The pharmacological activity of (1-phenylethyl)hydrazine hydrochloride stems from its ability to inhibit monoamine oxidase (MAO) enzymes. These enzymes play a crucial role in the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, Mebanazine increases the levels of these neurotransmitters in the brain, which was thought to improve mood and alleviate depression .
Pharmacokinetics and Metabolism
While specific pharmacokinetic data for (1-phenylethyl)hydrazine hydrochloride is limited in the available literature, its metabolism likely follows pathways similar to other hydrazine-derived compounds. These typically undergo oxidative processes in the liver, which may contribute to the hepatotoxicity observed with this class of medications.
Historical Medical Applications
Limitations and Discontinuation
Despite its initial promise, (1-phenylethyl)hydrazine hydrochloride was eventually discontinued from clinical use due to safety concerns. The primary issue was its potential hepatotoxicity, a characteristic shared by several hydrazine-derived MAOIs . Additionally, the development of newer antidepressants with improved safety profiles contributed to its obsolescence in clinical practice.
Toxicological Profile
Hazard Classification
According to the Globally Harmonized System (GHS) of Classification and Labeling of Chemicals, (1-phenylethyl)hydrazine hydrochloride presents several hazards that warrant careful handling and precautionary measures.
Table 2: GHS Hazard Classifications for (1-Phenylethyl)hydrazine Hydrochloride
| Hazard Statement | Classification | Warning Level |
|---|---|---|
| H302 | Harmful if swallowed | Warning |
| H312 | Harmful in contact with skin | Warning |
| H315 | Causes skin irritation | Warning |
| H319 | Causes serious eye irritation | Warning |
| H332 | Harmful if inhaled | Warning |
| H335 | May cause respiratory irritation | Warning |
Hepatotoxicity Mechanisms
The hepatotoxic potential of (1-phenylethyl)hydrazine hydrochloride likely relates to its hydrazine structure, which can form reactive metabolites in the liver. These metabolites may bind to cellular macromolecules, disrupting normal hepatocyte function and potentially leading to liver damage. This toxicity profile was a significant factor in its discontinuation from clinical use .
Contemporary Research Applications
Reference Compound in Drug Development
Structural Relationships to Other Compounds
Comparison with Related Hydrazine Derivatives
(1-Phenylethyl)hydrazine hydrochloride shares structural similarities with other hydrazine compounds that have been investigated for various applications.
Table 3: Comparative Analysis of (1-Phenylethyl)hydrazine Hydrochloride and Related Compounds
| Compound | Structure Type | Primary Application | Current Status |
|---|---|---|---|
| (1-Phenylethyl)hydrazine hydrochloride | Hydrazine derivative | Former antidepressant (MAOI) | Discontinued |
| Mebanazine (free base) | Hydrazine derivative | Former antidepressant (MAOI) | Discontinued |
| Phenelzine | Hydrazine derivative | Current antidepressant (MAOI) | In clinical use |
| Isocarboxazid | Hydrazine derivative | Current antidepressant (MAOI) | In clinical use |
Relationship to Non-Hydrazine MAOIs
While sharing pharmacological activity with non-hydrazine MAOIs such as tranylcypromine and selegiline, (1-phenylethyl)hydrazine hydrochloride differs in its chemical structure and mechanism of enzyme inhibition. These structural differences correlate with variations in side effect profiles, with hydrazine derivatives generally showing greater hepatotoxic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume